molecular formula C20H26N6O4S B11534717 N,N-dimethyl-4-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]aniline

N,N-dimethyl-4-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]aniline

Cat. No.: B11534717
M. Wt: 446.5 g/mol
InChI Key: VBJPZHQSZMIYPU-RCCKNPSSSA-N
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Description

N,N-DIMETHYL-4-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hydrazone linkage and a piperazine sulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with 4-methylpiperazine to form an intermediate, which is then subjected to further reactions to introduce the dimethylamino and hydrazone functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in achieving efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .

Properties

Molecular Formula

C20H26N6O4S

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline

InChI

InChI=1S/C20H26N6O4S/c1-23(2)17-6-4-16(5-7-17)15-21-22-19-9-8-18(26(27)28)14-20(19)31(29,30)25-12-10-24(3)11-13-25/h4-9,14-15,22H,10-13H2,1-3H3/b21-15+

InChI Key

VBJPZHQSZMIYPU-RCCKNPSSSA-N

Isomeric SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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